Kir2.1 Inhibitory Potency: 4-Bromo vs. Unsubstituted Parent
The 4-bromo substituent is essential for Kir2.1 inhibitory activity. The unsubstituted parent compound, N-(1-phenylethyl)benzenesulfonamide, exhibits an IC50 > 50,000 nM (inactive), whereas 4-bromo-N-(1-phenylethyl)benzenesulfonamide achieves an IC50 of 25,600 nM, representing a >1.95-fold gain in potency directly attributable to the bromine atom [1][2].
| Evidence Dimension | Inhibitory potency against inward rectifier potassium channel Kir2.1 |
|---|---|
| Target Compound Data | IC50 = 2.56E+4 nM (25.6 µM) |
| Comparator Or Baseline | N-(1-Phenylethyl)benzenesulfonamide (parent, CAS 1146-47-0): IC50 > 5.00E+4 nM (>50 µM) |
| Quantified Difference | Target is at least 1.95-fold more potent than the unsubstituted parent |
| Conditions | Confirmatory dose-response assay; HEK293 cells expressing mouse Kir2.1; FluxOR fluorescence readout; PubChem AID 2594, Johns Hopkins Ion Channel Center (JHICC) [2] |
Why This Matters
Procurement of the unsubstituted parent would yield a compound lacking the minimal inhibitory activity required for Kir2.1-targeted experiments, rendering it unfit for purpose.
- [1] BindingDB. (2011). Entry for BDBM65868 (4-Bromo-N-(1-phenyl-ethyl)-benzenesulfonamide): IC50 2.56E+4 nM for Kir2.1. Binding Database. View Source
- [2] PubChem. (2010). BioAssay AID 2594: Kir2.1 inhibitor confirmation screen. National Center for Biotechnology Information. View Source
